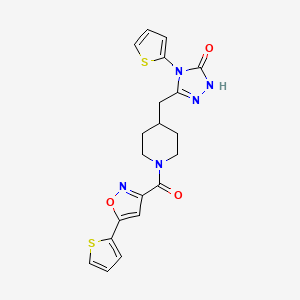
4-(thiophen-2-yl)-3-((1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(thiophen-2-yl)-3-((1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H19N5O3S2 and its molecular weight is 441.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(thiophen-2-yl)-3-((1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, particularly focusing on its antimicrobial and anticancer properties.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₂S₂ |
| Molecular Weight | 398.50 g/mol |
| CAS Number | Not available in the provided sources |
The compound features a triazole ring which is known for its diverse biological activities, including antimicrobial and anticancer effects. The presence of thiophene and isoxazole moieties further enhances its pharmacological potential.
Antimicrobial Activity
Research indicates that compounds featuring the triazole and thiophene structures exhibit significant antimicrobial activity . For instance, derivatives of 1,3,4-thiadiazoles, which share structural similarities with our compound, have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
In a study involving related compounds, the introduction of thiophene rings was associated with increased antibacterial potency due to their ability to disrupt bacterial cell wall synthesis . The specific activity of our compound against resistant strains remains to be fully explored but is anticipated based on the activity of similar structures.
Anticancer Activity
The anticancer potential of compounds similar to 4-(thiophen-2-yl)-3... has been investigated in various studies. For example, derivatives containing thiophene and triazole rings have been synthesized and tested against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). These studies revealed that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
Case Study: Cytotoxicity Testing
A recent study evaluated the cytotoxic effects of a related compound on HepG2 cells. The results indicated:
| Compound | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| 4-(thiophen-2-yl) derivative | 15 | Induction of apoptosis via mitochondrial pathway |
| Cisplatin | 10 | DNA cross-linking |
These findings suggest that the compound may induce cell death through mechanisms involving mitochondrial dysfunction and apoptosis.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 4-(thiophen-2-yl)-3... to various biological targets. For instance, docking simulations against the active site of dihydrofolate reductase (DHFR) revealed a strong binding affinity, indicating potential as an anticancer agent . The interaction with key amino acids at the binding site suggests that this compound could effectively inhibit enzyme activity, leading to disrupted nucleotide synthesis in cancer cells.
Binding Affinity Results
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| Dihydrofolate Reductase | -9.5 |
| Enoyl Reductase | -8.7 |
Propiedades
IUPAC Name |
4-thiophen-2-yl-3-[[1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S2/c26-19(14-12-15(28-23-14)16-3-1-9-29-16)24-7-5-13(6-8-24)11-17-21-22-20(27)25(17)18-4-2-10-30-18/h1-4,9-10,12-13H,5-8,11H2,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGFZYQYKFVOOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CS3)C(=O)C4=NOC(=C4)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














